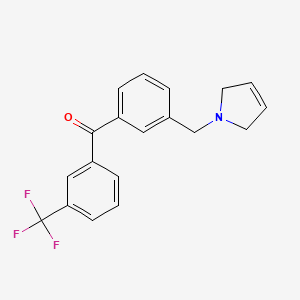

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

Übersicht

Beschreibung

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is an organic compound that features a complex structure with a pyrrole ring and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Pyrrole to the Phenyl Ring: This step might involve a Friedel-Crafts alkylation reaction, where the pyrrole is alkylated with a benzyl halide.

Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone could be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action for compounds like (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, altering its activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-(Trifluoromethyl)phenyl)methanone: Lacks the pyrrole ring but shares the trifluoromethyl group.

(2,5-Dihydro-1H-pyrrol-1-yl)methylphenyl compounds: Similar pyrrole structure but without the trifluoromethyl group.

Uniqueness

The combination of a pyrrole ring and a trifluoromethyl group in (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone makes it unique, potentially offering a balance of electronic properties and metabolic stability that is not found in simpler analogs.

Biologische Aktivität

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone , also known as a pyrrole derivative, features a complex structure that includes a pyrrole moiety and trifluoromethyl substitution. This unique configuration suggests potential for diverse biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 331.33 g/mol. The presence of the trifluoromethyl group is noteworthy due to its influence on lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.33 g/mol |

| CAS Number | 898764-46-0 |

Biological Activity Overview

Research indicates that compounds containing pyrrole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Pyrrole derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Some studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Certain pyrrole-based compounds are being investigated for their potential to protect neuronal cells from damage.

Anticancer Activity

A study conducted on pyrrole derivatives revealed that certain analogs demonstrated potent anticancer activity against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Efficacy

In vitro tests have shown that related compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The specific interactions at the cellular level are still under investigation but are believed to involve disruption of bacterial cell membranes.

Neuroprotective Studies

Research has indicated that some pyrrole derivatives can cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases. In animal models, these compounds have been shown to reduce oxidative stress markers and improve cognitive function.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies using various receptor systems (e.g., histamine receptors) can provide insights into its mechanism of action and therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Pyridine ring | Antimicrobial properties |

| Indole derivatives | Indole ring | Anticancer activity |

| Benzothiazole | Thiazole ring | Antifungal activity |

| 5-Aminopyrrole | Amino group on pyrrole | Neuroprotective effects |

Eigenschaften

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h1-8,11-12H,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVPCGANNSHSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643496 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-29-6 | |

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.